5-chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Overview
Description
“5-chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one” is a chemical compound. However, the specific details about this compound are not readily available1234.
Synthesis Analysis
The synthesis of similar compounds often involves reactions with various ester ethoxycarbonylhydrazones with several primary amines5. However, the specific synthesis process for “5-chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one” is not explicitly mentioned in the available literature5.
Molecular Structure Analysis
The molecular structure of a compound is based on structures generated from information available in databases2. However, the specific molecular structure of “5-chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one” is not provided in the available sources23.
Chemical Reactions Analysis
The chemical reactions involving similar compounds often include azo coupling reactions6. However, the specific chemical reactions involving “5-chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one” are not detailed in the available sources5.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its molecular formula, molecular weight, density, and refractive index37. However, the specific physical and chemical properties of “5-chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one” are not provided in the available sources37.
Scientific Research Applications
Anti-Acetylcholinesterase Activity
Studies have been conducted on the anti-acetylcholinesterase and insecticidal activities of certain derivatives of 5-chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one. This research explores its potential use in controlling pests and as a therapeutic agent in diseases involving acetylcholinesterase, like Alzheimer's (Holan et al., 1997).
Novel Heterocyclic System Synthesis
Research has been conducted on synthesizing novel heterocyclic systems involving 5-chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one, such as 7-methyl-3-methylthio-7,8-dihydro[1,2,4]triazolo[3,4-f][1,2,4]triazine. This showcases the chemical's versatility in creating new compounds with potentially unique properties (Labanauskas et al., 2004).
Crystal Structure Analysis
The crystal structures of antioxidants containing 5-chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one have been studied, providing insights into their intermolecular interactions and molecular stability, which can be vital for designing new drugs and materials (Karayel et al., 2015).
Intermediate in Herbicide Synthesis
This compound serves as an intermediate in the synthesis of herbicides, such as flucarbuzon. The process involves multiple steps and offers insight into the chemical's role in agricultural applications (Zhang Yong et al., 2009).
Antibacterial Activity of Derivatives
Derivatives of 5-chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one have been synthesized and tested for their antibacterial activity, revealing the potential of these compounds in developing new antibacterial agents (Plech et al., 2011).
Microwave-Assisted Synthesis
Research has shown the effectiveness of microwave-assisted synthesis methods for creating novel derivatives of 5-chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one, which can be more efficient and environmentally friendly than traditional methods (Raval et al., 2010).
Safety And Hazards
Safety and hazards of a compound can be determined by its hazard classification and labelling2. However, the specific safety and hazards of “5-chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one” are not detailed in the available sources23.
Future Directions
The future directions for research on similar compounds often involve the development of new drugs to overcome antimicrobial resistance1. However, the specific future directions for research on “5-chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one” are not mentioned in the available sources1.
Please note that the information provided is based on the available sources and there may be additional information not covered in this analysis.
properties
IUPAC Name |
5-chloro-2-methyl-4H-1,2,4-triazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3O/c1-7-3(8)5-2(4)6-7/h1H3,(H,5,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGIWFHUNHSWAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)NC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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